2-(Bromomethyl)benzaldehyde

Description

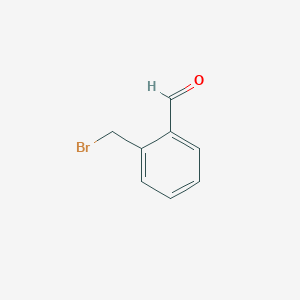

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(bromomethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIVWSKQVHYIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460147 | |

| Record name | 2-(bromomethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60633-91-2 | |

| Record name | 2-(bromomethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)benzaldehyde (CAS No. 60633-91-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)benzaldehyde, with the Chemical Abstracts Service (CAS) number 60633-91-2, is a bifunctional aromatic organic compound.[1][2] Its structure, featuring both a reactive aldehyde group and a benzylic bromide, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and technical data relevant to research and development.

Chemical and Physical Properties

This compound is characterized by the molecular formula C8H7BrO and a molecular weight of approximately 199.04 g/mol .[1] A summary of its key physical and chemical properties is presented in the table below. Please note that some reported physical properties, such as melting and boiling points, are for the isomeric 4-(bromomethyl)benzaldehyde and should be considered as estimates.

| Property | Value | Source |

| CAS Number | 60633-91-2 | [1][2] |

| Molecular Formula | C8H7BrO | [1][2] |

| Molecular Weight | 199.04 g/mol | [1] |

| Melting Point | 99 °C (for 4-isomer) | [3] |

| Boiling Point | 277.9 °C at 760 mmHg (for 4-isomer) | [3] |

| Density | 1.524 g/cm³ (for 4-isomer) | [3] |

| Flash Point | 107.1 °C (for 4-isomer) | [3] |

| InChI Key | PVIVWSKQVHYIEI-UHFFFAOYSA-N |

Spectroscopic Data

| Type | Data |

| ¹H NMR (Predicted) | The aldehyde proton is expected as a singlet around δ 10.0 ppm. The benzylic protons of the bromomethyl group should appear as a singlet between δ 4.5-5.0 ppm. Aromatic protons will be observed in the aromatic region. |

| ¹³C NMR (Predicted) | The carbonyl carbon of the aldehyde is anticipated in the range of 190-215 ppm. |

| IR (Predicted) | Key vibrational frequencies are expected around 1690-1710 cm⁻¹ for the C=O stretch of the aldehyde, and 500-600 cm⁻¹ for the C-Br stretch. |

Synthesis of this compound

The most common synthetic route to this compound is the free-radical bromination of 2-methylbenzaldehyde. This reaction selectively targets the benzylic protons due to the relative weakness of the C-H bond at this position.[4]

Experimental Protocol: Free-Radical Bromination of 2-Methylbenzaldehyde

Materials:

-

2-Methylbenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl4) or other suitable non-polar solvent

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzaldehyde in CCl4 under an inert atmosphere.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.

-

Heat the reaction mixture to reflux. The reaction is typically initiated by light, so the use of a sunlamp or a standard laboratory light source may be necessary.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Applications in Organic Synthesis

The dual reactivity of this compound makes it a valuable building block for a variety of organic molecules, particularly in the synthesis of heterocyclic compounds.[5] The aldehyde group readily undergoes nucleophilic addition and condensation reactions, while the benzylic bromide is susceptible to nucleophilic substitution.

The Wittig Reaction

A common application of the aldehyde functionality is the Wittig reaction, which converts the carbonyl group into an alkene.[4] This reaction is a reliable method for forming carbon-carbon double bonds.

Experimental Protocol: Wittig Reaction of this compound

Materials:

-

This compound

-

A suitable phosphonium ylide (e.g., (Triphenylphosphoranylidene)acetic acid ethyl ester for the formation of an acrylate)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the phosphonium ylide in the anhydrous solvent.

-

If the ylide is not commercially available, it can be generated in situ by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride).

-

Cool the ylide solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound in the same anhydrous solvent to the ylide solution via a dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting aldehyde.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the resulting alkene by column chromatography.

Synthesis of Heterocycles

The presence of both an aldehyde and a benzylic bromide in the same molecule allows for intramolecular reactions to form cyclic structures. For instance, reaction with primary amines can lead to the formation of isoindoline derivatives through an initial imine formation followed by intramolecular nucleophilic substitution.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed, in contact with skin, or if inhaled.

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Visualizations

Caption: Synthetic pathway to this compound and its subsequent Wittig reaction.

Caption: Workflow for the synthesis of this compound.

References

2-(Bromomethyl)benzaldehyde physical properties

An In-depth Technical Guide on the Physical Properties of 2-(Bromomethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 60633-91-2). The information herein is curated for researchers, scientists, and professionals in drug development who utilize this bifunctional building block in complex organic synthesis. This document presents quantitative data in a structured format, details standard experimental protocols for property determination, and visualizes a key synthetic application.

Core Physical and Chemical Properties

This compound is a valuable reagent in organic synthesis, primarily due to the orthogonal reactivity of its aldehyde and bromomethyl functional groups. These allow for sequential or one-pot reactions to construct complex molecular architectures, particularly heterocyclic systems like isoindoles.[1][2] Accurate knowledge of its physical properties is crucial for designing reaction conditions, ensuring safety, and achieving desired purity.

Data Presentation

The physical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available for related isomers, several properties for the 2-isomer are based on computational predictions.

| Property | Value | Data Type | Source(s) |

| IUPAC Name | This compound | Identifier | [3] |

| CAS Number | 60633-91-2 | Identifier | [3][4][5][6] |

| Molecular Formula | C₈H₇BrO | Calculated | [3][4] |

| Molecular Weight | 199.04 g/mol | Calculated | [2][3] |

| Physical State | Solid | Experimental | - |

| Melting Point | Data not available (See Note 1) | - | |

| Boiling Point | 264.6 ± 15.0 °C | Predicted | - |

| Density | 1.524 ± 0.06 g/cm³ | Predicted | - |

| Solubility | Soluble in Dichloromethane, Methanol | Experimental | - |

Mandatory Visualization

The bifunctional nature of this compound makes it a key precursor for the synthesis of isoindoles, a class of heterocyclic compounds with applications in materials science and medicinal chemistry.[2][10][11] The diagram below illustrates a generalized reaction pathway.

Caption: Synthetic pathway for 1-substituted isoindoles.

Experimental Protocols

The following sections detail standard laboratory methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a substance's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube (sealed at one end) is pressed into the powder. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated Mel-Temp apparatus.

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point. The sample is observed through a magnifying lens.

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely liquefied.

-

-

Result: The melting point is reported as the range T₁ - T₂. For high accuracy, the determination should be repeated with fresh samples until consistent values are obtained.

Boiling Point Determination (Thiele Tube Method)

For high-boiling point solids that can be melted without decomposition, this micro-method is effective.

Methodology:

-

Sample Preparation: Approximately 0.5 mL of molten this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., silicone oil). The setup should ensure the sample is evenly heated.

-

Heating and Observation: The side arm of the Thiele tube is heated gently. The temperature is increased until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. The barometric pressure should also be recorded.

Density Determination (Displacement Method)

This method relies on Archimedes' principle to determine the volume of the solid, from which density can be calculated.

Methodology:

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance (mass = m).

-

Volume Measurement by Displacement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if applicable, or an inert hydrocarbon) to a known initial volume (V₁).

-

Submersion: The weighed solid sample is carefully submerged in the liquid in the graduated cylinder. The new volume is recorded (V₂).

-

Calculation:

-

The volume of the solid is calculated as V = V₂ - V₁.

-

The density (ρ) is then calculated using the formula: ρ = m / V.

-

For higher precision, a pycnometer or the buoyancy method (weighing the sample in air and then submerged in a liquid of known density) can be used.

-

Solubility Assessment

Understanding a compound's solubility is essential for selecting appropriate solvents for reactions, purification, and analysis.

Methodology:

-

Sample Preparation: In a small test tube, approximately 0.1 g of this compound is placed.

-

Solvent Addition: 3 mL of a selected solvent (e.g., water, ethanol, dichloromethane, hexane) is added in portions, with agitation after each addition.

-

Observation: The mixture is observed to determine if the solid dissolves completely. Solubility is typically classified qualitatively (e.g., soluble, sparingly soluble, insoluble).

-

Systematic Testing: This procedure is repeated with a range of solvents of varying polarities (polar protic, polar aprotic, and nonpolar) to establish a comprehensive solubility profile. The principle of "like dissolves like" generally applies; the polarity of the aldehyde and the benzyl bromide components will influence its solubility in different media.

References

- 1. RUA [rua.ua.es]

- 2. This compound | 60633-91-2 | Benchchem [benchchem.com]

- 3. This compound | C8H7BrO | CID 11252617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 60633-91-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 60633-91-2|this compound|BLD Pharm [bldpharm.com]

- 7. 2-Bromo benzaldehyde, 98% 6630-33-7 India [ottokemi.com]

- 8. Cas 51359-78-5,4-(BROMOMETHYL)BENZALDEHYDE | lookchem [lookchem.com]

- 9. 51359-78-5 CAS MSDS (4-(bromomethyl)benzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Isoindole - Wikipedia [en.wikipedia.org]

The Bifunctional Building Block: A Technical Guide to 2-(Bromomethyl)benzaldehyde for Researchers

For Immediate Release

A Comprehensive Technical Overview of 2-(Bromomethyl)benzaldehyde: Synthesis, Reactions, and Applications in Drug Discovery

This whitepaper provides an in-depth technical guide on this compound, a versatile bifunctional building block crucial for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, detailed experimental protocols for its synthesis and key reactions, and its application in the synthesis of biologically active compounds, with a particular focus on the development of PARP inhibitors.

Core Properties of this compound

This compound is a valuable reagent in organic synthesis due to the presence of two reactive functional groups: an aldehyde and a bromomethyl group. This dual reactivity allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules and pharmaceutical agents.

| Property | Value | Source(s) |

| Molecular Weight | 199.04 g/mol | [1] |

| Molecular Formula | C₈H₇BrO | [1] |

| CAS Number | 60633-91-2 | [1] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in common organic solvents |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the radical bromination of 2-methylbenzaldehyde. The following sections provide detailed experimental protocols for its synthesis and subsequent key reactions.

Synthesis of this compound via Wohl-Ziegler Bromination

This protocol describes the synthesis of this compound from 2-methylbenzaldehyde using N-Bromosuccinimide (NBS) as the bromine source and 2,2'-azobisisobutyronitrile (AIBN) as a radical initiator. This reaction, known as the Wohl-Ziegler reaction, selectively brominates the benzylic position.[2][3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichlorobenzene.[3]

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN (0.04 eq) to the solution.[3]

-

Reaction Conditions: Heat the reaction mixture to 80°C and stir for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Nucleophilic Substitution with Primary Amines: Synthesis of Isoindolinones

The electrophilic nature of the bromomethyl group allows for facile nucleophilic substitution. This protocol outlines the reaction with a primary amine, leading to the formation of isoindolinone derivatives, which are scaffolds for various biologically active molecules.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a primary amine (1.1 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) (1.5 eq), to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography to yield the desired isoindolinone.

The Wittig Reaction: Olefination of the Aldehyde Group

The aldehyde functional group of this compound can be readily converted to an alkene via the Wittig reaction.[4][5][6][7] This protocol details the reaction with a phosphorus ylide.

Experimental Protocol:

-

Ylide Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend the corresponding triphenylphosphonium salt (1.0 eq) in dry tetrahydrofuran (THF). Cool the suspension to 0°C and add a strong base, such as n-butyllithium (n-BuLi) (1.0 eq), dropwise to generate the ylide.

-

Reaction with Aldehyde: To the freshly prepared ylide, add a solution of this compound (0.9 eq) in dry THF dropwise at 0°C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Purification: The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Application in Drug Discovery: Synthesis of PARP Inhibitors

This compound is a key precursor for the synthesis of phthalazinone derivatives, a class of compounds that have shown potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP).[8] PARP enzymes, particularly PARP1, are crucial for DNA repair.[9][10][11][12][13][14][15][16]

The PARP1 Signaling Pathway in DNA Repair

PARP1 acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, initiating the base excision repair (BER) pathway. In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of double-strand breaks (DSBs) during replication, which cannot be repaired, ultimately resulting in cell death. This concept is known as synthetic lethality.[8][10][11][14]

Figure 1: Simplified PARP1 signaling pathway in DNA single-strand break repair and the point of intervention for PARP inhibitors.

Experimental Workflow: From Synthesis to Biological Evaluation

This section outlines a typical experimental workflow for the synthesis of a phthalazinone-based PARP inhibitor starting from this compound and its subsequent evaluation in a cell-based assay.

Figure 2: Experimental workflow for the synthesis and biological evaluation of a PARP inhibitor derived from this compound.

Cell-Based Assay for PARP Inhibitor Screening:

A common method to assess the efficacy of PARP inhibitors is to use a cell-based assay with a cancer cell line that has a known deficiency in the HR pathway, such as BRCA1 or BRCA2 mutant cell lines.[17]

Protocol Outline:

-

Cell Seeding: Seed the BRCA-deficient cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the synthesized phthalazinone-based PARP inhibitor. Include appropriate positive (known PARP inhibitor) and negative (vehicle) controls.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a standard assay such as the MTT assay or a luminescence-based assay like CellTiter-Glo.[18]

-

Data Analysis: Plot the cell viability against the inhibitor concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of complex organic molecules. Its bifunctional nature allows for the construction of diverse molecular scaffolds, including those with significant therapeutic potential. The application of this compound in the synthesis of phthalazinone-based PARP inhibitors highlights its importance in modern drug discovery and development. This guide provides researchers with the fundamental knowledge and practical protocols to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 2. Wohl-Ziegler Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. community.wvu.edu [community.wvu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. How Do PARP Inhibitors Work In Cancer? | Dana-Farber Cancer Institute [blog.dana-farber.org]

- 9. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of PARP Inhibitors in Cancer Biology and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancernetwork.com [cancernetwork.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] PARP-1 and its associated nucleases in DNA damage response. | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(Bromomethyl)benzaldehyde

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional reagent in organic synthesis. It details the compound's structural and physicochemical properties, spectroscopic data, synthesis, and key reactions, with a focus on its applications in the construction of complex molecular architectures relevant to drug discovery and development.

Compound Identification and Properties

This compound, with the CAS number 60633-91-2, is a substituted aromatic aldehyde.[1] Its structure features a benzaldehyde core with a bromomethyl group at the ortho position. This unique arrangement of two reactive functional groups—an electrophilic aldehyde and a labile benzylic bromide—makes it a valuable building block for a variety of chemical transformations.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO | [1] |

| Molecular Weight | 199.04 g/mol | [1] |

| CAS Number | 60633-91-2 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to yellow solid | [2] |

| Melting Point | 98 - 101 °C | [2] |

| Boiling Point | 264.6 ± 15.0 °C (Predicted) | |

| Density | 1.524 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in Dichloromethane, Methanol | |

| ¹H NMR (CDCl₃) | Aldehydic proton (~10.0 ppm, s), Benzylic protons (~4.5-5.0 ppm, s), Aromatic protons (multiplet) | |

| ¹³C NMR (CDCl₃) | Carbonyl carbon, Aromatic carbons, Bromomethyl carbon | |

| InChI Key | PVIVWSKQVHYIEI-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The most common synthetic route to this compound involves the selective free-radical bromination of the benzylic position of 2-methylbenzaldehyde.

Experimental Protocol 1: Synthesis of this compound from 2-Methylbenzaldehyde

Objective: To synthesize this compound via radical bromination of 2-methylbenzaldehyde.

Materials:

-

2-Methylbenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

-

Beakers and Erlenmeyer flasks

Procedure:

-

In a round-bottom flask, dissolve 2-methylbenzaldehyde (1 equivalent) in CCl₄.

-

Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with brine in a separatory funnel.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a solid.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

-

NBS is corrosive and a lachrymator. AIBN is flammable and can be explosive. Handle with care.

-

Carbon tetrachloride is toxic and a suspected carcinogen. Use a safer alternative if possible.

Caption: Synthesis of this compound.

Reactivity and Applications in Drug Development

The dual reactivity of this compound makes it a powerful tool in medicinal chemistry for the synthesis of heterocyclic scaffolds.

3.1. Reactions at the Bromomethyl Group

The benzylic bromide is an excellent leaving group, making the methylene carbon susceptible to nucleophilic attack via an Sₙ2 mechanism. This allows for the introduction of a wide range of functionalities.

3.2. Reactions at the Aldehyde Group

The aldehyde functionality undergoes typical reactions such as nucleophilic addition, condensation, and oxidation/reduction. A notable example is the Wittig reaction for alkene synthesis.[4]

3.3. Tandem and Domino Reactions

The true synthetic utility of this compound is realized in reactions where both functional groups participate. A prime example is the synthesis of isoindoles through reaction with primary amines.[4]

Experimental Protocol 2: Synthesis of 2-Substituted Isoindoles

Objective: To demonstrate the utility of this compound in the one-pot synthesis of N-substituted isoindoles.

Materials:

-

This compound

-

A primary amine (e.g., aniline or benzylamine)

-

Ethanol or Methanol

-

Triethylamine (optional, as a base)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating is required)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the primary amine (1 equivalent) to the solution. If the amine salt is used, add triethylamine (1.1 equivalents).

-

Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction by TLC.

-

Upon completion, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Caption: Key reactivity pathways of the molecule.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1] It is also a lachrymator.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[3] Work in a well-ventilated chemical fume hood.

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[3][6]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[3][6]

-

Eye Contact: Rinse with plenty of water for at least 15 minutes and consult a physician.[6]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center.[6]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

This guide provides essential information for the safe and effective use of this compound in a research and development setting. Its versatile reactivity makes it a valuable component in the synthetic chemist's toolbox for the creation of novel compounds with potential therapeutic applications.

References

An In-depth Technical Guide to 2-(Bromomethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Bromomethyl)benzaldehyde, a versatile bifunctional reagent crucial in organic synthesis, particularly for the development of pharmaceutical intermediates and complex bioactive molecules.

IUPAC Name and Chemical Identity

The unequivocally established IUPAC name for the compound is This compound .[1][2]

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1][2] |

| CAS Number | 60633-91-2[1][2] |

| Molecular Formula | C₈H₇BrO[1][2] |

| Molecular Weight | 199.04 g/mol [1][2] |

| InChI Key | PVIVWSKQVHYIEI-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | C1=CC=C(C(=C1)CBr)C=O[1][2] |

Physicochemical and Spectroscopic Data

Quantitative data for this compound is crucial for its application in synthetic chemistry. The following tables summarize its key physical properties and provide an example of reaction yields in a significant synthetic application.

Table 2: Computed Physicochemical Properties

| Property | Value |

|---|---|

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 197.96803 Da |

| Monoisotopic Mass | 197.96803 Da |

| Topological Polar Surface Area | 17.1 Ų |

| Heavy Atom Count | 10 |

Data sourced from PubChem CID 11252617.[1][2]

Table 3: Reaction Yields for the One-Pot Synthesis of Polycyclic Isoindolines

| Entry | Solvent | Acid (equiv.) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Dichloromethane | TFA (10) | -40 to 23 | 95 |

| 2 | Dichloroethane | TFA (10) | -40 to 23 | 94 |

| 3 | Chloroform | TFA (10) | -40 to 23 | 85 |

Yields were determined by ¹H NMR with 1,3,5-Trimethoxybenzene as the internal standard.[1] The reaction involves this compound and tryptamine.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of synthetic procedures. The following protocols describe the synthesis of this compound and its subsequent use in the formation of complex heterocyclic structures.

3.1. Synthesis of this compound via Bromination of 2-Methylbenzaldehyde

The most direct route to this compound is the selective benzylic bromination of 2-methylbenzaldehyde. This reaction typically proceeds via a free-radical mechanism.

-

Materials: 2-methylbenzaldehyde, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) or benzoyl peroxide (initiator), and a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Procedure:

-

Dissolve 2-methylbenzaldehyde (1.0 eq) in the chosen non-polar solvent.

-

Add N-Bromosuccinimide (1.0-1.2 eq) and a catalytic amount of the radical initiator (e.g., AIBN).

-

Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

3.2. One-Pot Synthesis of Polycyclic Isoindolines

This protocol details a one-pot procedure for the synthesis of polycyclic isoindolines from this compound and tryptamine, leveraging an isoindole umpolung strategy.[1]

-

Materials: this compound, tryptamine, triethylamine (TEA), dichloromethane (DCM), and trifluoroacetic acid (TFA).

-

Procedure:

-

In a reaction vessel, combine tryptamine (1.2 eq) and this compound (1.0 eq) in dichloromethane to a concentration of 0.1 M.

-

Add triethylamine (1.2 eq) to the mixture at 23 °C to facilitate the in situ formation of the isoindole.

-

Stir the reaction mixture for 2 hours at 23 °C.

-

Dilute the reaction mixture with a sufficient volume of dichloromethane to achieve a concentration of 0.02 M.

-

Cool the mixture to -40 °C using a dry ice/acetone bath.

-

Slowly add trifluoroacetic acid (TFA) (10 eq) to the cooled solution.

-

Allow the reaction mixture to gradually warm to 23 °C and continue stirring for 16 hours.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired polycyclic isoindoline.

-

Synthetic Workflow and Logical Relationships

The bifunctional nature of this compound makes it a valuable precursor for cascade reactions, enabling the efficient construction of complex molecular architectures. The following diagram illustrates the one-pot synthesis of a polycyclic isoindoline, a scaffold of interest in drug discovery.

Caption: One-pot synthesis of a polycyclic isoindoline from this compound.

Applications in Drug Development

This compound serves as a key building block for a variety of heterocyclic compounds, many of which are scaffolds for molecules with potential therapeutic applications. Its utility is primarily in the synthesis of isoindolinones and related fused-ring systems. Isoindolinone derivatives have been investigated for a range of biological activities, including as carbonic anhydrase inhibitors and for their anticancer properties.[3] The ability to readily generate diverse libraries of such compounds makes this compound a valuable tool in the early stages of drug discovery and lead optimization.

References

- 1. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] A Catalyst-Free One-Pot Protocol for the Construction of Substituted Isoindolinones under Sustainable Conditions | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Bromomethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(bromomethyl)benzaldehyde, a versatile bifunctional building block in organic synthesis. The primary synthetic route detailed is the free-radical bromination of 2-methylbenzaldehyde (o-tolualdehyde). This document outlines a detailed experimental protocol for this transformation. Furthermore, it compiles and presents the essential analytical data required for the unambiguous identification and quality assessment of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in structured tables for clarity and ease of comparison. Diagrams illustrating the synthetic workflow are also provided to enhance understanding.

Introduction

This compound is a valuable intermediate in organic synthesis due to its two reactive functional groups: an aldehyde and a benzylic bromide. This bifunctionality allows for a wide range of subsequent chemical transformations, making it a key precursor in the synthesis of various heterocyclic compounds, natural products, and pharmaceutical agents. The strategic placement of the aldehyde and bromomethyl groups on the aromatic ring enables sequential or one-pot reactions to construct complex molecular architectures.

The most common and direct method for the synthesis of this compound is the selective free-radical bromination of the methyl group of 2-methylbenzaldehyde, often referred to as a Wohl-Ziegler reaction.[1][2] This method typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN), under thermal or photochemical conditions.

This guide will provide a detailed experimental protocol for this synthesis and a thorough analysis of the characterization data.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the free-radical bromination of 2-methylbenzaldehyde.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for Wohl-Ziegler bromination.[1][2]

Materials:

-

2-Methylbenzaldehyde (o-tolualdehyde)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4), anhydrous

-

Hexane

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO4)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylbenzaldehyde (1.0 eq.) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the denser NBS and the appearance of the less dense succinimide, which will float on the surface of the solvent.[1]

-

After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide by-product.

-

Wash the filtrate with deionized water in a separatory funnel to remove any remaining water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as hexane, to yield this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the key analytical techniques and expected results.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C8H7BrO |

| Molecular Weight | 199.04 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| CAS Number | 60633-91-2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Aldehyde proton (CHO) |

| ~7.9 - 7.4 | Multiplet | 4H | Aromatic protons |

| ~4.9 | Singlet | 2H | Methylene protons (CH₂Br) |

3.2.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbonyl carbon (C=O) |

| ~138 - 128 | Aromatic carbons |

| ~32 | Methylene carbon (CH₂Br) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2860, ~2760 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O stretch |

| ~1600, ~1450 | Medium | Aromatic C=C stretches |

| ~1200 | Medium | C-H in-plane bending |

| ~680 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z Ratio | Interpretation |

| 198/200 | Molecular ion peaks ([M]⁺ and [M+2]⁺) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio |

| 119 | Loss of Br radical ([M-Br]⁺) |

| 91 | Tropylium ion ([C₇H₇]⁺) |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Characterization.

Conclusion

This technical guide has detailed a reliable and commonly employed method for the synthesis of this compound via the Wohl-Ziegler bromination of 2-methylbenzaldehyde. The provided experimental protocol, along with the comprehensive characterization data, serves as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development. The successful synthesis and purification of this versatile bifunctional intermediate open up numerous possibilities for the construction of complex and biologically active molecules. Adherence to the outlined procedures and analytical confirmation will ensure the production of high-quality this compound for subsequent synthetic applications.

References

An In-Depth Technical Guide to the Safety, Handling, and Properties of 2-(Bromomethyl)benzaldehyde

Introduction

2-(Bromomethyl)benzaldehyde, identified by CAS number 60633-91-2, is a bifunctional organic compound featuring both an aldehyde and a reactive bromomethyl group.[1][2] This structure makes it a valuable and versatile building block in organic synthesis, particularly for the construction of complex heterocyclic molecules.[1] Its reactivity, however, necessitates a thorough understanding of its associated hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety data, handling procedures, and physicochemical properties of this compound, intended for researchers, chemists, and professionals in the field of drug development.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). It is acutely toxic, causes severe skin and eye damage, and may lead to respiratory irritation.[3][4] The compound is also described as a lachrymator, a substance that irritates the eyes and causes tears.[4]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][5] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3][6][7] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[4][6] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][7][9] |

Precautionary Statements for safe handling include P260 (Do not breathe dust/fume), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting).[4][6]

References

- 1. This compound | 60633-91-2 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C8H7BrO | CID 11252617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 60633-91-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. biosynth.com [biosynth.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.es [fishersci.es]

- 9. aksci.com [aksci.com]

An In-depth Technical Guide to the Handling and Storage of 2-(Bromomethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 2-(Bromomethyl)benzaldehyde, a versatile bifunctional building block used in organic synthesis, particularly in the development of pharmaceutical intermediates. Adherence to these guidelines is crucial to ensure laboratory safety and maintain the integrity of the compound.

Chemical and Physical Properties

This compound is a reactive organic compound with the molecular formula C₈H₇BrO. Its bifunctionality, stemming from the presence of both an aldehyde and a bromomethyl group, makes it a valuable reagent for the synthesis of complex molecules.[1][2]

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 60633-91-2 | [3] |

| Molecular Formula | C₈H₇BrO | [1][3] |

| Molecular Weight | 199.04 g/mol | [1][3] |

| Appearance | Solid | |

| InChI | InChI=1S/C8H7BrO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H,5H2 | [3] |

| InChIKey | PVIVWSKQVHYIEI-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC=C(C(=C1)CBr)C=O | [3] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

GHS Hazard Statements: [3]

-

Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[3]

-

Causes skin irritation (H315).[3]

-

Causes serious eye irritation (H319).[3]

-

May cause respiratory irritation (H335).[3]

Precautionary Statements:

Appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes:

-

Eye/Face Protection: Tightly fitting safety goggles or a face shield.[4][5]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[4]

-

Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder or in poorly ventilated areas.[5]

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[4][5] An eyewash station and safety shower should be readily accessible.[5]

Handling and Storage Protocols

Proper handling and storage are paramount to maintaining the stability and purity of this compound and ensuring a safe laboratory environment.

Handling

-

Dispensing: Weigh and dispense the compound in a designated area, such as a weighing hood or a chemical fume hood, to minimize inhalation of dust.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[4]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]

Storage

-

Container: Store in a tightly closed, properly labeled container.[4]

-

Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible substances.[4] Some suppliers recommend storage under an inert atmosphere (e.g., nitrogen or argon) to maintain product quality.[5]

The following diagram illustrates a logical workflow for the safe handling and storage of this compound.

Experimental Protocols and Applications

This compound is a key starting material in various organic reactions due to its dual reactivity. The aldehyde group can undergo nucleophilic addition and condensation reactions, while the bromomethyl group is susceptible to nucleophilic substitution.[1]

General Experimental Workflow for a Nucleophilic Substitution Reaction

The following is a generalized protocol for a nucleophilic substitution reaction involving this compound. Specific reaction conditions (solvent, temperature, reaction time) will vary depending on the nucleophile and desired product.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in an appropriate anhydrous solvent (e.g., tetrahydrofuran, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Nucleophile: Add the desired nucleophile (e.g., an amine, alcohol, or thiol) to the solution, either neat or dissolved in a suitable solvent. The addition may be performed dropwise, and the reaction mixture may be cooled in an ice bath to control any exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding water or an appropriate aqueous solution. Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product using a suitable technique, such as column chromatography or recrystallization.

-

Characterization: Characterize the purified product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry) to confirm its identity and purity.

The diagram below illustrates the role of this compound as a bifunctional electrophile in a general synthetic scheme.

First Aid and Emergency Procedures

In case of accidental exposure, immediate action is necessary.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: Thermal decomposition can produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 2. Avoid breathing dust and contact with the substance.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Containment and Cleaning Up: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[5]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service. Do not dispose of it with household waste or allow it to reach the sewage system.

This guide is intended to provide essential information for the safe handling and storage of this compound. It is not a substitute for a thorough understanding of the material's properties and the implementation of a comprehensive laboratory safety program. Always refer to the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

References

Key chemical properties of 2-(Bromomethyl)benzaldehyde

An In-depth Technical Guide to 2-(Bromomethyl)benzaldehyde

This guide provides a comprehensive overview of the core chemical properties, reactivity, and synthetic applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a bifunctional organic compound featuring both an aldehyde and a bromomethyl group attached to a benzene ring at ortho positions. This unique arrangement makes it a valuable and versatile building block in organic synthesis.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental values for related isomers are available, specific data for the 2-isomer can be limited.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO | [1][2] |

| Molecular Weight | 199.04 g/mol | [1][3][4] |

| CAS Number | 60633-91-2 | [1][2][3][4] |

| Appearance | Crystalline powder | [5] |

| Melting Point | 99 °C (for 4-isomer) | [5] |

| Storage Temperature | 2-8°C, under inert gas | [4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for each type of proton. The aldehydic proton (-CHO) typically appears as a singlet far downfield around δ 10.0 ppm.[3] The benzylic protons of the bromomethyl group (-CH₂Br) are expected to resonate as a singlet around δ 4.5-5.0 ppm.[3] The four aromatic protons will exhibit a complex multiplet pattern in the δ 7.0-8.0 ppm region.[3]

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band characteristic of the C=O stretch of the aromatic aldehyde is expected around 1700 cm⁻¹.[6] Additional bands corresponding to aromatic C-H stretching will be observed between 3000 and 3100 cm⁻¹, while C-H vibrations of the aldehyde group may appear between 2650 and 2880 cm⁻¹.[6]

Reactivity and Synthetic Applications

The strategic value of this compound lies in its dual reactivity, functioning as a bifunctional electrophile.[3] The aldehyde and bromomethyl groups can react selectively or in tandem, enabling the efficient construction of complex molecular architectures.

-

Aldehyde Group Reactivity : The aldehyde moiety is susceptible to a wide range of nucleophilic addition and condensation reactions, including Wittig reactions to form alkenes, reduction to a primary alcohol, and reductive amination.[3]

-

Bromomethyl Group Reactivity : The bromomethyl group is a reactive benzylic halide, making it an excellent substrate for Sₙ2 nucleophilic substitution reactions. This allows for the facile introduction of various functionalities by reaction with nucleophiles such as amines, alcohols, thiols, and cyanides.[3]

A primary application of this compound is in the synthesis of fused heterocyclic systems, most notably isoindole derivatives.[3]

Experimental Protocols

Synthesis of this compound

The most direct synthetic route involves the selective free-radical bromination of the benzylic position of 2-methylbenzaldehyde.[3]

Methodology:

-

Dissolve 2-methylbenzaldehyde in a suitable non-polar solvent (e.g., carbon tetrachloride).

-

Add a radical initiator (e.g., AIBN or benzoyl peroxide) and N-bromosuccinimide (NBS).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization to yield pure this compound.

Synthesis of 2-Substituted Isoindoles

This compound serves as a key precursor for a direct and efficient one-step synthesis of 2-substituted isoindoles.[7]

Methodology:

-

Dissolve this compound in a protic solvent such as ethanol.

-

Add one equivalent of a primary amine (aliphatic or aromatic) to the solution at room temperature.

-

Stir the reaction mixture. The reaction typically proceeds readily, often without the need for heating.[7]

-

The formation of the isoindole can be monitored by TLC.

-

Upon completion, the solvent is typically removed under reduced pressure.

-

The resulting crude isoindole derivative can be purified by standard techniques such as column chromatography. Due to the potential reactivity of isoindoles, they are often generated and used in situ for subsequent reactions, such as Diels-Alder cycloadditions.[7]

Visualization of Key Reaction Pathway

The following diagram illustrates the reaction pathway for the synthesis of a 2-substituted isoindole from this compound and a primary amine. This reaction proceeds through an initial nucleophilic attack of the amine on the aldehyde, followed by an intramolecular Sₙ2 reaction.

Caption: Reaction pathway for isoindole synthesis.

References

- 1. This compound | C8H7BrO | CID 11252617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | 60633-91-2 | Benchchem [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 51359-78-5 CAS MSDS (4-(bromomethyl)benzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. RUA [rua.ua.es]

Commercial Availability and Synthetic Utility of 2-(Bromomethyl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthetic protocols, and diverse applications of 2-(bromomethyl)benzaldehyde, a versatile bifunctional building block crucial in organic synthesis and drug discovery.

Commercial Availability

This compound is readily available from a range of chemical suppliers catering to the research and development sector. The compound is typically offered in various purities and quantities, with pricing available upon request from most vendors.

| Supplier | Purity | Available Quantities | CAS Number | MDL Number | Notes |

| Apollo Scientific | 95+% | Inquire | 60633-91-2 | MFCD17014845 | Causes severe skin burns and eye damage.[1] |

| SynQuest Laboratories | 95.0% | POA, Bulk | 60633-91-2 | MFCD17014845 | Not listed on TSCA inventory.[2] |

| Clinivex | Inquire | 1g, 10g | 60633-91-2 | Inquire | Used to prepare triiron complexes of PDK.[3] |

| Benchchem | Inquire | Inquire | 60633-91-2 | Inquire | For research use only.[4] |

| BLD Pharm | Inquire | Inquire | 60633-91-2 | Inquire | Cold-chain transportation may be required.[5] |

| J&W Pharmlab | Inquire | Inquire | 60633-91-2 | MFCD17014845 | Pharmaceutical building block.[6] |

POA: Price on Application

Synthetic Protocols

The strategic importance of this compound stems from its bifunctional nature, possessing both a reactive aldehyde and a bromomethyl group. This allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.

Synthesis of this compound

The most direct route to this compound involves the selective bromination of 2-methylbenzaldehyde at the benzylic position. This reaction typically proceeds via a free-radical pathway.

Experimental Protocol: Bromination of 2-Methylbenzaldehyde

-

Reactants: 2-Methylbenzaldehyde, N-Bromosuccinimide (NBS), and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Solvent: A non-polar solvent like carbon tetrachloride (CCl4) or benzene.

-

Procedure:

-

Dissolve 2-methylbenzaldehyde in the chosen solvent in a round-bottom flask.

-

Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.

-

Reflux the reaction mixture, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Synthesis of 4-(Bromomethyl)benzaldehyde from 4-Methylbenzonitrile

An alternative synthesis for the related isomer, 4-(bromomethyl)benzaldehyde, involves a two-step process starting from 4-methylbenzonitrile. This method first introduces the bromoethyl group and then reduces the nitrile to an aldehyde.

Experimental Protocol:

-

Bromination of 4-Methylbenzonitrile:

-

Reactants: 4-Methylbenzonitrile, N-Bromosuccinimide (NBS), and AIBN.

-

Solvent: Dry carbon tetrachloride (CCl4).

-

Procedure: A solution of 4-methylbenzonitrile, NBS, and AIBN in CCl4 is refluxed for 8 hours. After cooling and filtration, the product, 4-(bromomethyl)benzonitrile, is obtained by recrystallization after concentrating the solution.[7]

-

-

Reduction of 4-(Bromomethyl)benzonitrile to 4-(Bromomethyl)benzaldehyde:

-

Reactant: 4-(Bromomethyl)benzonitrile, Diisobutylaluminium hydride (DIBAL-H).

-

Solvent: Dry toluene.

-

Procedure: The 4-(bromomethyl)benzonitrile is dissolved in dry toluene and cooled to 0°C under a nitrogen atmosphere. A solution of DIBAL-H in hexane is added dropwise, and the mixture is stirred for 1 hour at 0°C. The reaction is then quenched with chloroform and 10% HCl. The organic layer is separated, washed, dried, and concentrated to yield 4-(bromomethyl)benzaldehyde.[7]

-

Chemical Reactivity and Applications in Drug Development

The dual reactivity of this compound makes it a powerful tool for constructing complex molecular architectures, including heterocyclic systems that are prevalent in pharmaceuticals.

Reactions of the Aldehyde Group

The aldehyde functional group is electrophilic and readily undergoes nucleophilic addition reactions.[4]

-

Wittig Reaction: Forms alkenes upon reaction with phosphorus ylides.[4]

-

Reduction: Can be reduced to a primary alcohol using reducing agents like sodium borohydride.[4]

-

Reductive Amination: Reacts with amines in the presence of a reducing agent to form secondary or tertiary amines.[4]

-

Condensation Reactions: Forms imines and other condensation products with primary amines.[4]

Reactions of the Bromomethyl Group

The bromomethyl group is a reactive benzylic halide, making it an excellent substrate for SN2 nucleophilic substitution reactions.[4] The bromine atom is a good leaving group, facilitating the introduction of various functionalities.

-

With Amines: Forms secondary or tertiary amines.

-

With Alcohols and Phenols: Forms ethers.

-

With Thiols: Forms thioethers.

-

With Carboxylates: Forms esters.

-

With Cyanide: Forms nitriles.

Applications in the Synthesis of Fused Ring Systems

The bifunctionality of this compound is particularly advantageous in the synthesis of complex, fused ring systems. It serves as a precursor for pyrido[1,2-b]benzazepines and reacts with arylhydrazines to form 2-aryl-1,2-dihydrophthalazines.[4] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The ability to construct such intricate structures efficiently underscores the value of this compound as a key building block in the development of novel therapeutics.

References

- 1. 60633-91-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 60633-91-2 | 2715-9-07 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. theclinivex.com [theclinivex.com]

- 4. This compound | 60633-91-2 | Benchchem [benchchem.com]

- 5. 60633-91-2|this compound|BLD Pharm [bldpharm.com]

- 6. jwpharmlab.com [jwpharmlab.com]

- 7. rsc.org [rsc.org]

A Technical Guide to the Purity and Specifications of Commercial 2-(Bromomethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and specifications of commercial 2-(Bromomethyl)benzaldehyde (CAS No. 60633-91-2). This crucial bifunctional building block is widely utilized in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures. Understanding its commercial specifications, impurity profile, and the analytical methodologies for its characterization is paramount for ensuring the reproducibility and success of synthetic endeavors.

Commercial Purity and Specifications

Commercial grades of this compound are typically offered at purities of 95+% or higher.[1] Higher purity grades, often exceeding 98%, are also available from various suppliers for more demanding applications. The compound is a solid at room temperature and should be handled with care due to its lachrymatory and corrosive nature.

A summary of typical specifications for commercial this compound is presented in the table below. It is important to note that specifications can vary between suppliers, and it is always recommended to consult the supplier's Certificate of Analysis (CoA) for batch-specific data.

| Parameter | Typical Specification | Analytical Method |

| Purity | ≥ 95% or ≥ 98% | HPLC, GC-MS |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Molecular Formula | C₈H₇BrO | - |

| Molecular Weight | 199.04 g/mol | - |

| Melting Point | Not consistently reported | Melting Point Apparatus |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Toluene) | - |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Synthesis and Potential Impurities

The most common industrial synthesis of this compound is via the radical bromination of 2-methylbenzaldehyde. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride or cyclohexane.[2][3]

The primary impurities that can arise from this synthesis include:

| Impurity | Chemical Structure | Origin |

| 2-Methylbenzaldehyde (Starting Material) |  | Incomplete reaction. |

| 2-(Dibromomethyl)benzaldehyde |  | Over-bromination of the methyl group. |

| 2-Bromobenzoic Acid |  | Oxidation of the aldehyde functionality during the reaction or workup. |

| Succinimide |  | By-product from the use of NBS. |

It is crucial for researchers to be aware of these potential impurities as they can interfere with subsequent reactions. For instance, the presence of the starting material can lead to lower yields of the desired product, while the dibrominated impurity can result in the formation of undesired side products.

Experimental Protocols

Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound based on the Wohl-Ziegler reaction.[4][5]

Materials:

-

2-Methylbenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzaldehyde (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq).

-

Heat the reaction mixture to reflux (approximately 77 °C) and irradiate with a heat lamp to initiate the radical reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature. The succinimide by-product will precipitate out of the solution.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to remove residual impurities.

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of hexane and ethyl acetate).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy